3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The molecular targets include proteins such as ATF4 and NF-kB, which play crucial roles in these pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as thieno[3,2-d]pyrimidine and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, but 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is unique due to its specific combination of neuroprotective and anti-inflammatory properties . The structural differences, such as the presence of the benzylpiperazine moiety, contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-propan-2-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16(2)18-12-19(25)24(15-21-18)14-20(26)23-10-8-22(9-11-23)13-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCOLHJJZMEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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